molecular formula C8H10N2O2 B2609724 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid CAS No. 1427014-39-8

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid

Cat. No.: B2609724
CAS No.: 1427014-39-8
M. Wt: 166.18
InChI Key: MGZPBUOMUGXALP-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid is a compound with a unique structure that combines a cyclopropane ring with a pyrazole moiety

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with pyrazolecarbaldehydes, which undergo Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This process can yield the desired compound in several steps with varying overall yields, depending on the specific conditions and reagents used.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring can provide conformational rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid include other pyrazole derivatives and cyclopropane-containing molecules. For example:

These compounds share structural similarities but differ in their functional groups and overall properties. The unique combination of the pyrazole ring and cyclopropane carboxylic acid in this compound provides distinct chemical and biological properties that can be advantageous in specific applications.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-5-6(4-9-10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPBUOMUGXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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